![molecular formula C11H13ClN2O3 B13992742 2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid CAS No. 13908-53-7](/img/structure/B13992742.png)
2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid is an organic compound that features a phenyl ring substituted with a chloroethylcarbamoylamino group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid typically involves the reaction of 4-aminophenylacetic acid with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving 4-aminophenylacetic acid in a suitable solvent such as dichloromethane.
- Adding 2-chloroethyl isocyanate dropwise to the solution while maintaining the temperature at around 0-5°C.
- Stirring the reaction mixture for several hours at room temperature.
- Purifying the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This compound may also interfere with cellular pathways by inhibiting key enzymes or signaling molecules, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
Phenylacetic acid: A simpler analog with a phenyl ring and acetic acid moiety.
2-Chloroethylamine: Contains the chloroethyl group but lacks the phenylacetic acid structure.
4-Aminophenylacetic acid: The precursor in the synthesis of 2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid.
Uniqueness
This compound is unique due to the presence of both the chloroethylcarbamoylamino group and the phenylacetic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
13908-53-7 |
|---|---|
分子式 |
C11H13ClN2O3 |
分子量 |
256.68 g/mol |
IUPAC名 |
2-[4-(2-chloroethylcarbamoylamino)phenyl]acetic acid |
InChI |
InChI=1S/C11H13ClN2O3/c12-5-6-13-11(17)14-9-3-1-8(2-4-9)7-10(15)16/h1-4H,5-7H2,(H,15,16)(H2,13,14,17) |
InChIキー |
AFIDABFWFCTLLC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


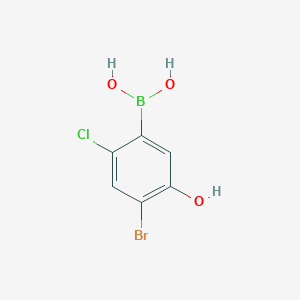
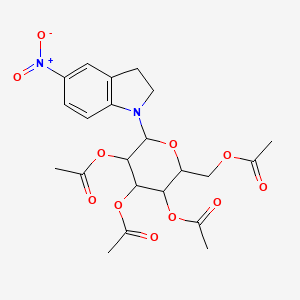
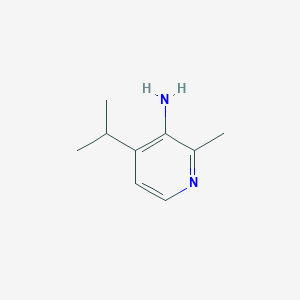
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl acetate](/img/structure/B13992674.png)

![2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide](/img/structure/B13992691.png)
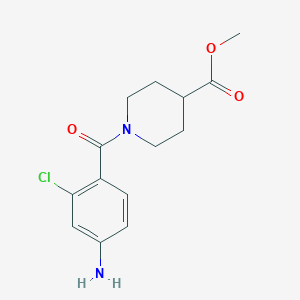
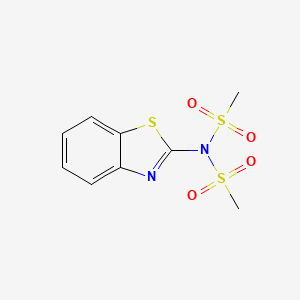


![1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13992718.png)
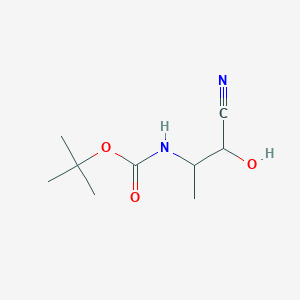
![4-[(2-hydroxybenzoyl)amino]butanoic Acid](/img/structure/B13992732.png)
![N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine](/img/structure/B13992733.png)
